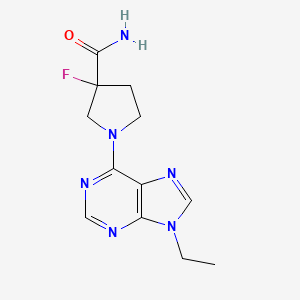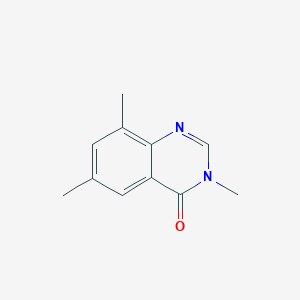![molecular formula C18H26N4O2 B15114238 2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15114238.png)
2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic compound featuring a unique structure that includes a pyrimidine ring fused with a cyclopentane ring, and an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Common reagents include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the ethoxy moiety.
Scientific Research Applications
2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Imidazole Derivatives: Possess a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-ethoxy-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is unique due to its complex structure, which combines multiple heterocyclic rings, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H26N4O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-ethoxy-1-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
InChI |
InChI=1S/C18H26N4O2/c1-3-24-11-17(23)21-7-13-9-22(10-14(13)8-21)18-15-5-4-6-16(15)19-12(2)20-18/h13-14H,3-11H2,1-2H3 |
InChI Key |
JLJJFQGIGWQYID-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CC2CN(CC2C1)C3=NC(=NC4=C3CCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15114156.png)
![6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B15114163.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B15114184.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}thiomorpholine](/img/structure/B15114186.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15114193.png)
![4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15114200.png)
![4-Methyl-2-(5-{[3-(trifluoromethyl)phenyl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15114201.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15114204.png)

![4-cyclopropyl-1-methyl-3-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114221.png)
![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114222.png)

![3,3-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B15114230.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15114236.png)
